![molecular formula C17H24N2O3 B2645283 tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate CAS No. 1824405-74-4](/img/structure/B2645283.png)
tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1824405-74-4 . It has a molecular weight of 304.39 and its IUPAC name is tert-butyl (1-benzyl-6-oxopiperidin-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications
1. Synthesis and Reactivity in Organic Chemistry
tert-Butyl carbamate derivatives like tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate have been explored for their reactivity in organic synthesis. Studies have shown their efficiency in undergoing metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is utilized in the preparation of α-functionalized α-amino silanes, a critical component in organic synthesis (Sieburth, Somers, & O'hare, 1996).
2. Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is noted as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for this compound has been developed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).
3. Role in Sensory Material Development
A study on benzothizole modified carbazole derivatives, incorporating tert-butyl groups, revealed their potential in developing sensory materials. These derivatives showed strong blue light emission and were used to detect various acid vapors, indicating their utility in chemical sensing applications (Jiabao Sun et al., 2015).
4. Involvement in Chemical Transformations
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which share structural similarities, have been used in chemical transformations as building blocks in organic synthesis. Their behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines highlights their versatility in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUPFVXIPFGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)N(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.